Methyl beta-D-glucopyranoside
Overview
Description
Synthesis Analysis
The synthesis of Methyl β-D-glucopyranoside and its derivatives involves stereoselective processes that yield compounds with specific isotopic labels or functional groups. For instance, efficient syntheses of [13C]methyl 2-[15N]amino-2-deoxy-β-D-glucopyranoside derivatives demonstrate the capability to introduce isotopic labels with high stereoselectivity, leading to compounds useful for further chemical transformations and studies (Boulineau & Wei, 2001).
Molecular Structure Analysis
The molecular structure of Methyl β-D-glucopyranoside derivatives, including its crystallographic characteristics, provides insight into its conformation and interactions. The crystal structure analysis reveals the torsional angles around the glycosidic bonds, which are influenced by factors such as the existence of intramolecular hydrogen bonds and the exo-anomeric effect, giving insight into the molecule's three-dimensional arrangement (Noguchi et al., 1992).
Chemical Reactions and Properties
Methyl β-D-glucopyranoside undergoes various chemical reactions that modify its structure and properties. For example, biotransformation studies demonstrate its conversion to longer-chain alkyl glucosides by cell-bound β-glucosidase, illustrating the compound's versatility and potential for the synthesis of value-added products (Rather et al., 2012).
Physical Properties Analysis
The physical properties of Methyl β-D-glucopyranoside, including its solubility, melting point, and crystalline structure, are crucial for its application in various scientific and industrial contexts. Crystallographic studies provide detailed information on the compound's structure, contributing to a better understanding of its physical behavior (Mackie et al., 2002).
Chemical Properties Analysis
The chemical properties of Methyl β-D-glucopyranoside, such as its reactivity, stability, and interaction with other molecules, are essential for its use in synthesis and material science. Research into its transformation under various conditions, such as ozonation, helps to elucidate its chemical behavior and potential applications (Kishimoto et al., 1995).
Scientific Research Applications
Accumulation in Plant Leaves : MeG accumulates in the leaves of Geum montanum. It is synthesized from glucose and methanol, potentially reducing methanol accumulation in the cytoplasm (Aubert et al., 2004).
Stereoselective Synthesis : A study demonstrated the stereoselective synthesis of [13C]methyl 2-[15N]amino-2-deoxy-beta-D-glucopyranoside derivatives, showcasing a novel method for amination of D-glucal (Boulineau & Wei, 2001).
Quantification in Oak Wood Extracts : A method was developed to accurately quantify beta-D-glucopyranoside of 3-methyl-4-hydroxyoctanoic acid in oak wood extracts, aiding in the quantification of this potential oak lactone precursor (Fudge et al., 2008).
Synthesis of Hyaluronan Trisaccharides : The compound was used in the successful synthesis of two hyaluronan trisaccharides (Yeung et al., 2000).
As a Precursor in Synthesis : It was utilized in the efficient synthesis of methyl tetra-O-hexyl gentiooctaoside, a potent antagonist for atrial natriuretic peptide (ANP) receptors (Qiu, Nakahara & Ogawa, 1996).
Study of Crystal Structures : Its crystal structures were analyzed to reveal the bilayer structure and sugar-alkyl chain hydrogen bonding (Abe et al., 1995).
Metabolism Studies : Extended glucuronidation of cyanidin 3-O-beta-D-glucopyranoside was studied, mainly produced in the liver (Ichiyanagi et al., 2005).
Uptake and Transport in Plants : The uptake and transport of 14C-MeG throughout plants like Beta vulgaris were studied, with findings indicating incorporation into starch and lipids in shoots and roots (Biel et al., 2010).
properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVAGTYPODGVJG-XUUWZHRGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883559 | |
Record name | Methyl beta-D-glucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Methyl beta-D-glucopyranoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029965 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Methyl beta-D-glucopyranoside | |
CAS RN |
709-50-2 | |
Record name | Methyl β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=709-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-D-Glucopyranoside, methyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000709502 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | methyl beta-D-glucopyranoside | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01642 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | .beta.-D-Glucopyranoside, methyl | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl beta-D-glucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl β-D-glucoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.828 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methyl beta-D-glucopyranoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029965 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
108 - 110 °C | |
Record name | Methyl beta-D-glucopyranoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029965 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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